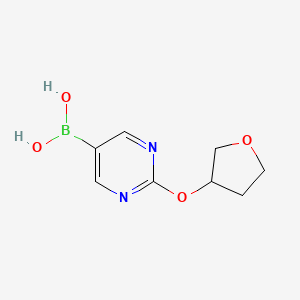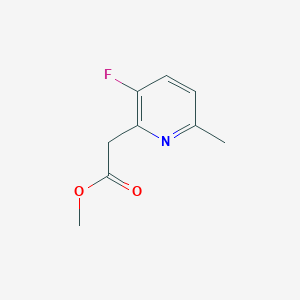
Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom and a methyl group attached to the pyridine ring, along with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate typically involves the use of fluorinated pyridine derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
科学的研究の応用
Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ester functional group play key roles in its reactivity and biological activity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly affect their chemical properties and reactivity. This compound is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring, along with the ester functional group, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
methyl 2-(3-fluoro-6-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-6-3-4-7(10)8(11-6)5-9(12)13-2/h3-4H,5H2,1-2H3 |
InChIキー |
ZDAZIWMDLMEXSM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)F)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)
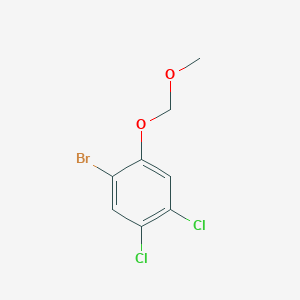
![(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole](/img/structure/B14080285.png)

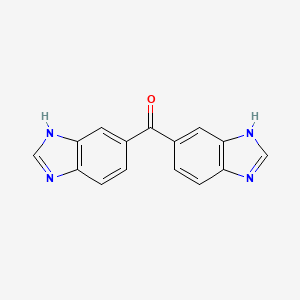

![3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14080309.png)
![7-Fluoro-1-(3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080310.png)
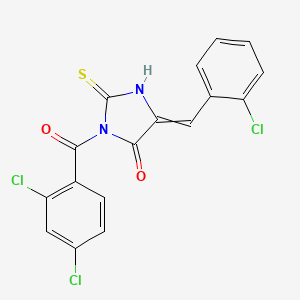
![6H-Dibenzo[b,d]pyran-2-carboxylicacid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)-](/img/structure/B14080321.png)
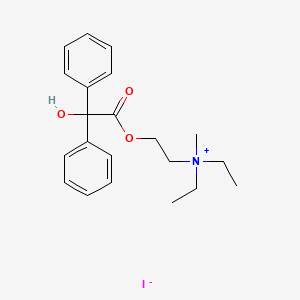
![1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080346.png)

